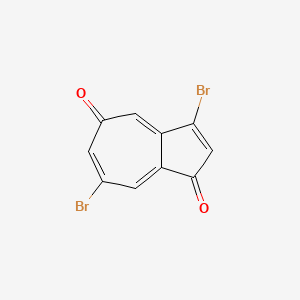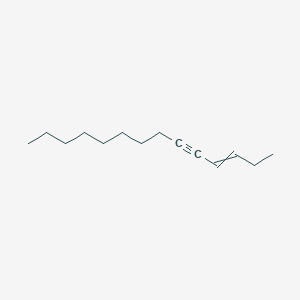
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine is an organic compound that features a cyclopentadienyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine typically involves the reaction of cyclopentadiene with a suitable piperidine derivative under controlled conditions. One common method involves the use of Grignard reagents, where cyclopentadienyl magnesium bromide reacts with 1-methylpiperidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentadienyl ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted piperidines and cyclopentadienyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . Additionally, it may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane
- Cyclopenta-1,3-dien-1-yltrimethylsilane
- Cyclopenta-1,4-dien-1-yl(methyl)amine
Uniqueness
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine is unique due to its combination of a cyclopentadienyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
189349-14-2 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
4-cyclopenta-1,4-dien-1-yl-1-methylpiperidine |
InChI |
InChI=1S/C11H17N/c1-12-8-6-11(7-9-12)10-4-2-3-5-10/h2,4-5,11H,3,6-9H2,1H3 |
InChI-Schlüssel |
GYDYAFDGEDUMMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


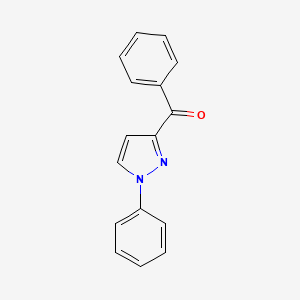
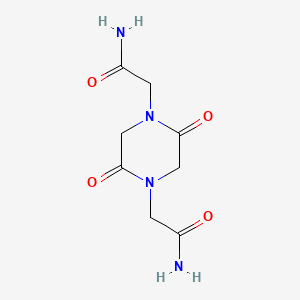

![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
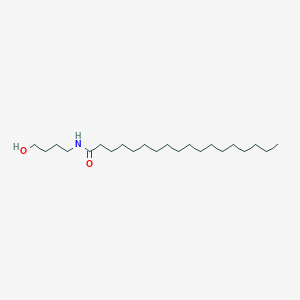
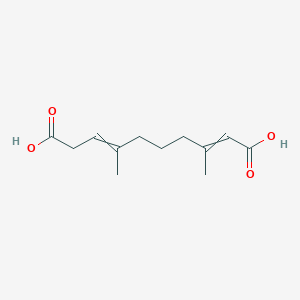
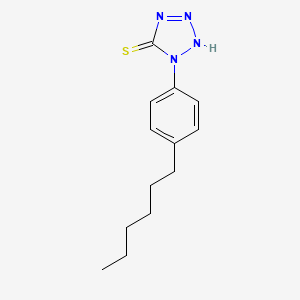


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
